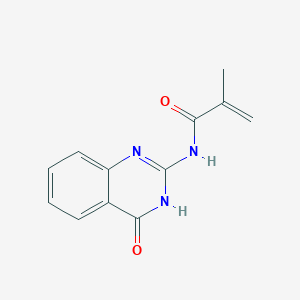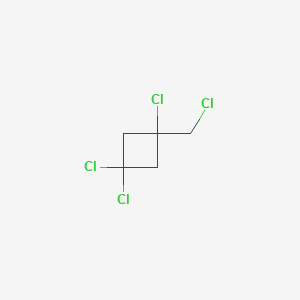
1,1,3-Trichloro-3-(chloromethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trichloro-3-(chloromethyl)cyclobutane is a chlorinated cycloalkane compound. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of three chlorine atoms and a chloromethyl group attached to a cyclobutane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trichloro-3-(chloromethyl)cyclobutane typically involves the chlorination of cyclobutane derivatives. One common method is the free radical chlorination of cyclobutane in the presence of chlorine gas and ultraviolet light. The reaction conditions include:
Temperature: Room temperature or slightly elevated temperatures.
Catalyst: Ultraviolet light to initiate the free radical mechanism.
Reagents: Chlorine gas.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where cyclobutane is exposed to chlorine gas under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Trichloro-3-(chloromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Elimination: Strong bases like sodium ethoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of cyclobutane derivatives with different functional groups.
Elimination: Formation of cyclobutene.
Oxidation: Formation of cyclobutanone or cyclobutanol.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trichloro-3-(chloromethyl)cyclobutane has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,3-Trichloro-3-(chloromethyl)cyclobutane involves its interaction with molecular targets through its chlorinated functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include:
Alkylation of DNA: Leading to potential mutagenic effects.
Interaction with Enzymes: Inhibiting or modifying enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2-Trichloro-3-(chloromethyl)cyclobutane
- 1,1,3-Trichloro-2-(chloromethyl)cyclobutane
- 1,2,3-Trichloro-3-(chloromethyl)cyclobutane
Uniqueness
1,1,3-Trichloro-3-(chloromethyl)cyclobutane is unique due to its specific arrangement of chlorine atoms and the chloromethyl group on the cyclobutane ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
116453-94-2 |
|---|---|
Molekularformel |
C5H6Cl4 |
Molekulargewicht |
207.9 g/mol |
IUPAC-Name |
1,1,3-trichloro-3-(chloromethyl)cyclobutane |
InChI |
InChI=1S/C5H6Cl4/c6-3-4(7)1-5(8,9)2-4/h1-3H2 |
InChI-Schlüssel |
OUPNVCMPYWNLKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(Cl)Cl)(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


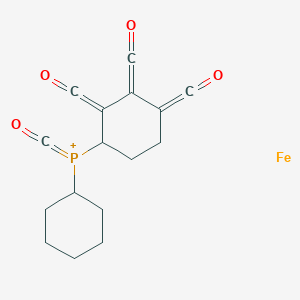
-lambda~5~-arsane](/img/structure/B14307048.png)
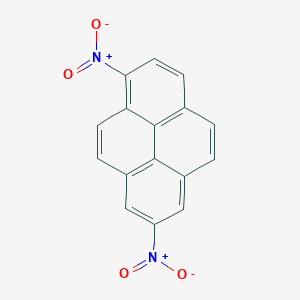
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
phosphanium bromide](/img/structure/B14307084.png)
![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
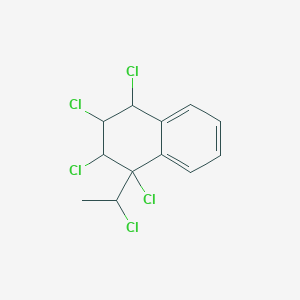
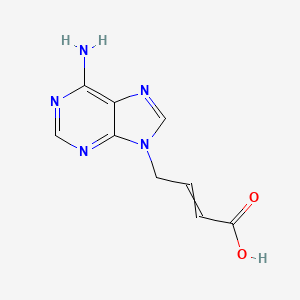

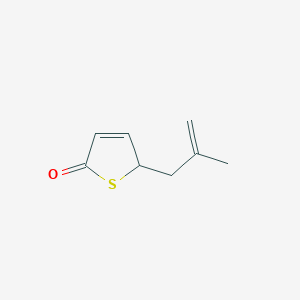
![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
